Methanediylbis-5-chlorobenzene-2,1-diyl diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 3869 typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of NSC 3869 follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
NSC 3869 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in NSC 3869 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce less chlorinated phenols .
Scientific Research Applications
NSC 3869 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studies utilize NSC 3869 to investigate its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of NSC 3869 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It can inhibit certain enzymes or receptors, thereby affecting cellular
Properties
CAS No. |
5349-89-3 |
---|---|
Molecular Formula |
C17H14Cl2O4 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[2-[(2-acetyloxy-4-chlorophenyl)methyl]-5-chlorophenyl] acetate |
InChI |
InChI=1S/C17H14Cl2O4/c1-10(20)22-16-8-14(18)5-3-12(16)7-13-4-6-15(19)9-17(13)23-11(2)21/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
KUWRVUHDRLGHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)Cl)CC2=C(C=C(C=C2)Cl)OC(=O)C |
Origin of Product |
United States |
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